Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-[3-(dimethylamino)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-19-15(18)10-6-9-14(17)12-7-5-8-13(11-12)16(2)3/h5,7-8,11H,4,6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYNCOFYFBCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the esterification of 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Key Observations :
- The 3-N,N-dimethylamino group in the target compound enhances basicity and water solubility compared to halogenated analogs .
- 4-substituted dimethylamino analogs (e.g., ) may exhibit altered steric interactions in macrocyclic systems, affecting DNA binding selectivity .
- Halogenated derivatives (e.g., 3-Cl or 3,5-F) display reduced solubility but improved metabolic stability due to decreased electron density .
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- The dimethylamino group in the target compound enhances G-quadruplex binding, a feature critical for anticancer activity .
- Macrocyclic derivatives with dimethylamino side-chains show superior cytotoxicity due to improved target engagement .
Biological Activity
Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Synthesis
This compound features a dimethylamino group that enhances its reactivity and biological interactions. The synthesis typically involves the esterification of 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid with ethanol, utilizing a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion to the ester form.
Synthetic Route:
- Starting Material: 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid
- Reagent: Ethanol
- Catalyst: Sulfuric acid
- Conditions: Reflux
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors, influencing their function. The ester moiety can undergo hydrolysis, releasing the active acid form that may further participate in biological pathways.
Antitumor Properties
Research indicates that compounds structurally related to this compound exhibit notable antitumor activity. For instance, studies have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.
Neuropharmacological Effects
The presence of the N,N-dimethylamino group is often linked to increased central nervous system activity. This suggests that the compound may have implications in neuropharmacology, potentially influencing neurotransmitter systems or exhibiting analgesic properties.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| This compound | C14H19N2O3 | Contains a dimethylamino group; unique reactivity |
| Ethyl 5-phenyl-5-oxovalerate | C13H16O3 | Lacks amino groups; simpler structure |
| Ethyl 5-[3-(N,N-diethylamino)phenyl]-5-oxovalerate | C16H23N2O3 | Diethylamino group alters steric and electronic properties |
This table highlights how the structural variations impact the reactivity and potential applications of these compounds.
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating derivatives of this compound, significant cytotoxicity was observed against specific cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacology : Research exploring the effects of N,N-dimethylamino-containing compounds on neural pathways revealed promising results in modulating pain responses, suggesting therapeutic avenues for pain management.
- Enzyme Interaction Studies : Investigations into the compound's interaction with enzymes have shown that it can act as a biochemical probe, providing insights into enzyme mechanisms and potential drug development pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
